N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

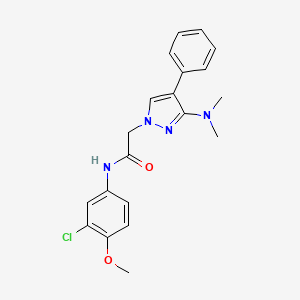

N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a dimethylamino group and a phenyl ring at positions 3 and 4, respectively. The acetamide linker connects this pyrazole moiety to a 3-chloro-4-methoxyphenyl group.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-24(2)20-16(14-7-5-4-6-8-14)12-25(23-20)13-19(26)22-15-9-10-18(27-3)17(21)11-15/h4-12H,13H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCZUKYXMMLBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula: C22H24ClN3O2

- Molecular Weight: 384.9 g/mol

- CAS Number: 1286728-29-7

This compound features a chloro and methoxy substitution on the phenyl ring, alongside a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions.

This compound exhibits various biological activities, primarily through:

- Inhibition of Protein Kinases: The compound has shown promise as an inhibitor of specific protein kinases that play critical roles in cell signaling pathways. For instance, it has been reported to inhibit CK1δ (Casein Kinase 1 delta), which is involved in the regulation of the cell cycle and DNA repair mechanisms .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

- Anticancer Properties: The structural components of this compound suggest it may interfere with cancer cell proliferation via multiple pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| CK1δ Inhibition | Human Cells | 98.6 | |

| Antibacterial Activity | E. coli | 0.025 | |

| Antifungal Activity | C. albicans | 16.69 | |

| Cytotoxicity | Cancer Cell Lines | Varies |

Case Study 1: CK1δ Inhibition

A study focused on the inhibition of CK1δ highlighted that derivatives similar to this compound exhibited potent inhibitory effects with IC50 values in the low micromolar range. The best-performing derivatives had modifications that enhanced their binding affinity to the kinase ATP site, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating its potential as a therapeutic agent against resistant infections .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C20H21ClN4O2

- Molecular Weight : 374.86 g/mol

- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide

The structure of this compound includes a pyrazole ring, which is known for its biological activity, making it an attractive candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- Compounds with similar structures have demonstrated significant anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrazole moiety is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies illustrate the applications and efficacy of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to several analogs from the literature (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Diversity: The target compound’s 3-chloro-4-methoxyphenyl group contrasts with dichlorophenyl () or cyano-substituted () analogs. The methoxy group’s electron-donating nature may modulate electronic properties differently than electron-withdrawing groups (e.g., Cl, CN) .

- Pyrazole Core Modifications: Unlike dihydro-pyrazoles () or amino-pyrazoles (), the target compound’s pyrazole is fully unsaturated, which may influence aromatic interactions in biological targets.

Physicochemical Properties

- Melting Points : Analogs like 3a (133–135°C) and ’s compound (473–475 K) exhibit significant variation, reflecting substituent effects on crystallinity. The target compound’s melting point is likely intermediate, influenced by its balanced polarity.

- Hydrogen Bonding: ’s compound forms R₂²(10) dimers via N–H···O bonds, enhancing stability. The target compound’s dimethylamino group may reduce hydrogen-bonding capacity but improve solubility via basic nitrogen .

Q & A

Q. What are the key synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions to introduce the methoxyphenyl group. For example, 3-chloro-4-fluoronitrobenzene can react with methanol derivatives to form intermediates .

- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3 : Condensation with pyrazole-acetamide precursors using condensing agents (e.g., EDC or DCC) in solvents like dichloromethane or ethanol .

- Critical Parameters : Temperature control (e.g., 273 K for amidation ), inert atmospheres, and solvent selection (e.g., ethanol for recrystallization ).

Q. Which spectroscopic and analytical techniques are used for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the 6.5–8.5 ppm range validate phenyl and pyrazole moieties .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for acetamide derivatives ).

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs ).

Q. What are the critical structural features influencing reactivity?

- Methodological Answer :

- Electron-Donating Groups : The 4-methoxy group on the phenyl ring increases nucleophilicity, affecting substitution reactions .

- Pyrazole Ring : The dimethylamino group at position 3 enhances solubility and serves as a hydrogen-bond acceptor in biological interactions .

- Acetamide Linkage : The carbonyl group participates in hydrogen bonding, influencing crystallization and stability .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction pathways?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yields (e.g., dichloromethane vs. DMF) .

- Machine Learning : Training models on reaction databases narrows optimal conditions (e.g., temperature, catalyst ratios) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Validate activity trends across multiple assays (e.g., IC₅₀ values in cancer cell lines vs. neuronal models) .

- Structural Analogues : Compare activity of derivatives (e.g., replacing chloro with fluoro substituents) to isolate pharmacophore contributions .

- Metabolic Stability Tests : Assess hepatic microsome degradation to distinguish intrinsic activity from pharmacokinetic effects .

Q. How are reaction mechanisms validated for key steps like pyrazole ring formation?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the pyrazole ring .

- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps (e.g., cyclization vs. condensation) .

- Theoretical Validation : Compare computed activation energies (DFT) with experimental Arrhenius plots .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, CDK2) .

- Co-crystallization : Resolve ligand-protein structures (e.g., with PDB 4KK ) to identify binding interactions.

- Mutagenesis Studies : Replace key residues (e.g., ATP-binding site lysines) to validate binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.